molecular formula C7H2Cl4F2O B1402217 2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene CAS No. 1404193-62-9

2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene

Cat. No.: B1402217
CAS No.: 1404193-62-9
M. Wt: 281.9 g/mol
InChI Key: UEDBGTLLJHCDDO-UHFFFAOYSA-N
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Description

2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H2Cl4F2O. It is a versatile chemical used in various scientific research applications due to its unique properties. This compound is typically a colorless to pale yellow liquid with a distinct odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-1,4-difluorobenzene with trichloromethyl chloroformate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives.

Scientific Research Applications

2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Industry: Used in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction can affect various biochemical pathways, making it useful in research applications.

Comparison with Similar Compounds

  • 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene
  • 2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene
  • 1,4-Dichloro-2-(trifluoromethyl)benzene

Uniqueness: 2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise reactivity and stability are required.

Properties

IUPAC Name

2-chloro-1,4-difluoro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4F2O/c8-5-3(12)1-2-4(13)6(5)14-7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDBGTLLJHCDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(Cl)(Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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